(3-((tert-Butyldiphenylsilyl)oxy)phenyl)boronic acid

Catalog No.
S974355
CAS No.
855779-05-4
M.F
C22H25BO3Si
M. Wt
376.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-((tert-Butyldiphenylsilyl)oxy)phenyl)boronic ac...

CAS Number

855779-05-4

Product Name

(3-((tert-Butyldiphenylsilyl)oxy)phenyl)boronic acid

IUPAC Name

[3-[tert-butyl(diphenyl)silyl]oxyphenyl]boronic acid

Molecular Formula

C22H25BO3Si

Molecular Weight

376.3 g/mol

InChI

InChI=1S/C22H25BO3Si/c1-22(2,3)27(20-13-6-4-7-14-20,21-15-8-5-9-16-21)26-19-12-10-11-18(17-19)23(24)25/h4-17,24-25H,1-3H3

InChI Key

NNVAKOCPHAISJQ-UHFFFAOYSA-N

SMILES

B(C1=CC(=CC=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)(O)O

Canonical SMILES

B(C1=CC(=CC=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)(O)O

(3-((tert-Butyldiphenylsilyl)oxy)phenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring that is further substituted with a tert-butyldiphenylsilyl ether. This compound is notable for its potential applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, making it useful in various

The primary reactions involving (3-((tert-Butyldiphenylsilyl)oxy)phenyl)boronic acid include:

  • Suzuki Coupling Reaction: This reaction involves the coupling of aryl or vinyl halides with boronic acids in the presence of a palladium catalyst and a base. The compound acts as a nucleophile, allowing for the formation of biaryl compounds, which are significant in drug development and materials science.
  • Formation of Boronate Esters: The compound can react with diols to form stable boronate esters, which are crucial intermediates in organic synthesis.
  • Cross-Coupling Reactions: In addition to Suzuki reactions, this compound can participate in other cross-coupling reactions, such as Stille and Negishi reactions, facilitating the construction of complex organic frameworks.

The synthesis of (3-((tert-Butyldiphenylsilyl)oxy)phenyl)boronic acid typically involves several steps:

  • Preparation of the Boronic Acid: The initial step usually involves the reaction of phenylboronic acid with appropriate reagents to introduce the tert-butyldiphenylsilyl group.
  • Silylation: The introduction of the tert-butyldiphenylsilyl group can be achieved through silylation reactions using silyl chlorides or silyl ethers under basic conditions.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain high-purity (3-((tert-Butyldiphenylsilyl)oxy)phenyl)boronic acid.

(3-((tert-Butyldiphenylsilyl)oxy)phenyl)boronic acid has several applications:

  • Organic Synthesis: It serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
  • Pharmaceutical Development: Its ability to interact with biological targets makes it a candidate for developing therapeutic agents.
  • Material Science: Used in the synthesis of functional materials and polymers due to its reactivity and ability to form stable bonds.

Interaction studies involving (3-((tert-Butyldiphenylsilyl)oxy)phenyl)boronic acid typically focus on its binding affinity with various biomolecules. These studies often employ techniques such as:

  • Surface Plasmon Resonance (SPR): To measure real-time binding interactions between the compound and target proteins.
  • Isothermal Titration Calorimetry (ITC): To determine thermodynamic parameters associated with binding events.

Such studies help elucidate the mechanism by which this compound exerts its biological effects and its potential therapeutic applications.

Several compounds share structural similarities with (3-((tert-Butyldiphenylsilyl)oxy)phenyl)boronic acid. Here are a few notable examples:

Compound NameStructure FeaturesUnique Attributes
Phenylboronic AcidSimple phenyl group attached to boronCommonly used in Suzuki reactions
4-(Bromophenyl)boronic AcidBromine substitution on phenyl ringEnhanced reactivity due to halogen atom
3-(Trifluoromethylphenyl)boronic AcidTrifluoromethyl group on phenyl ringIncreased lipophilicity and potential biological activity
4-(tert-Butyldimethylsilyloxy)phenylboronic AcidSilyl ether similar to tert-butyldiphenylsilylDifferent steric hindrance affecting reactivity

Uniqueness

(3-((tert-Butyldiphenylsilyl)oxy)phenyl)boronic acid stands out due to its bulky tert-butyldiphenylsilyl group, which provides enhanced stability and solubility compared to simpler boronic acids. This unique structure allows for specific interactions in biological systems and facilitates its use in complex organic syntheses that require sterically hindered environments.

Wikipedia

(3-{[tert-Butyl(diphenyl)silyl]oxy}phenyl)boronic acid

Dates

Modify: 2023-08-16

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